

Technical Guide: Mass Spectrometry Fragmentation & Characterization of CAS 18859- 20-6

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Compound of Interest

Compound Name:	<i>n</i> -Methyl- <i>n</i> ,3- diphenylpropanamide
CAS No.:	18859-20-6
Cat. No.:	B181119

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Compound: *cis*-4-((*tert*-butoxycarbonyl)amino)cyclohexanecarboxylic acid Abbreviation: Boc-*cis*-4-ACHC Content Type: Comparative Technical Guide[1]

Executive Summary & Application Context

CAS 18859-20-6 is the *cis*-isomer of Boc-protected 4-aminocyclohexanecarboxylic acid.[1] It serves as a critical bifunctional linker in the synthesis of peptidomimetics, PROTACs, and conformationally restricted peptide drugs.

In drug development, the rigorous characterization of this intermediate is vital because stereochemical purity (*cis* vs. *trans*) directly dictates the 3D topology and binding affinity of the final pharmaceutical agent. This guide outlines the mass spectrometry (MS) fragmentation patterns required to validate identity and compares the analytical performance of this compound against its critical impurities and analogues.

Technical Deep Dive: Fragmentation Mechanism

The fragmentation of CAS 18859-20-6 in positive electrospray ionization (ESI+) is dominated by the instability of the tert-butoxycarbonyl (Boc) protecting group under collision-induced dissociation (CID).^[1]

The "Boc-Loss" Pathway

Unlike stable amide bonds, the Boc carbamate moiety undergoes a predictable two-step cleavage or a concerted elimination.^[1]

- Precursor Ion Formation: The molecule protonates readily at the carbamate nitrogen or the carboxylic carbonyl, forming

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- Primary Fragmentation (Neutral Loss of Isobutylene): A McLafferty-like rearrangement or acidic cleavage expels isobutylene (

, 56 Da).
 - Transition:

^[1]
- Secondary Fragmentation (Loss of

): The resulting carbamic acid intermediate is unstable and rapidly loses carbon dioxide (

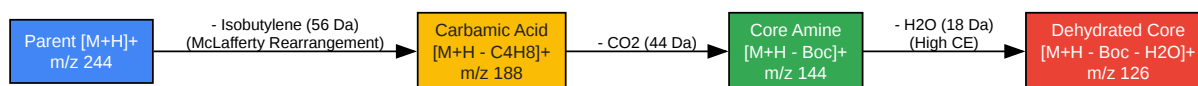
, 44 Da) to yield the protonated amine core.
 - Transition:
- Diagnostic Core Fragment: The ion at

represents the protonated 4-aminocyclohexanecarboxylic acid. Further fragmentation of this core (loss of

or

) is possible at higher collision energies but is less diagnostic.

Visualization: Fragmentation Pathway



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Figure 1: Step-wise ESI+ fragmentation pathway of CAS 18859-20-6.[1]

Comparative Analysis: Isomers & Alternatives

Reliable analysis requires distinguishing the target compound from isobaric impurities and functional alternatives.

Comparison 1: Cis (Target) vs. Trans (Impurity)

The trans-isomer (CAS 53292-89-0) is the most common process impurity.[1]

- Mass Spectrometry: Both isomers exhibit identical parent masses () and nearly identical fragmentation channels ().
- Differentiation Strategy: MS alone is insufficient. Chromatographic separation is required. The cis isomer typically elutes later than the trans isomer on standard C18 columns due to the "molecular buckle" shape forming an intramolecular hydrogen bond, reducing its effective polarity compared to the linear trans form.
- Expert Insight: Do not rely on "fingerprint" MS spectra for stereochemistry. Use a high-resolution C18 method or a chiral column (e.g., Chiralpak IG).[1]

Comparison 2: Boc-Protected vs. Fmoc-Protected

Researchers often choose between Boc and Fmoc (Fluorenylmethyloxycarbonyl) protection based on synthesis strategy.[1]

Feature	Boc-cis-4-ACHC (CAS 18859-20-6)	Fmoc-cis-4-ACHC (Alternative)
Precursor Ion [M+H] ⁺	244.15 Da	366.16 Da
Primary Fragment	144 Da (Loss of Boc group, -100 Da)	179 Da (Dibenzofulvene cation)
Ionization Mode	ESI Positive (Excellent)	ESI Positive (Good, but Na ⁺ adducts common)
Diagnostic Utility	Detects the amino acid core (144).[1]	Detects the protecting group (179).
Conclusion	Better for confirming the amino acid structure.	Better for confirming protection status.[1]

Experimental Protocol: LC-MS/MS Method

This protocol is designed to separate the cis target from the trans impurity while providing sensitive MS detection.

Reagents:

- Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC Parameters:

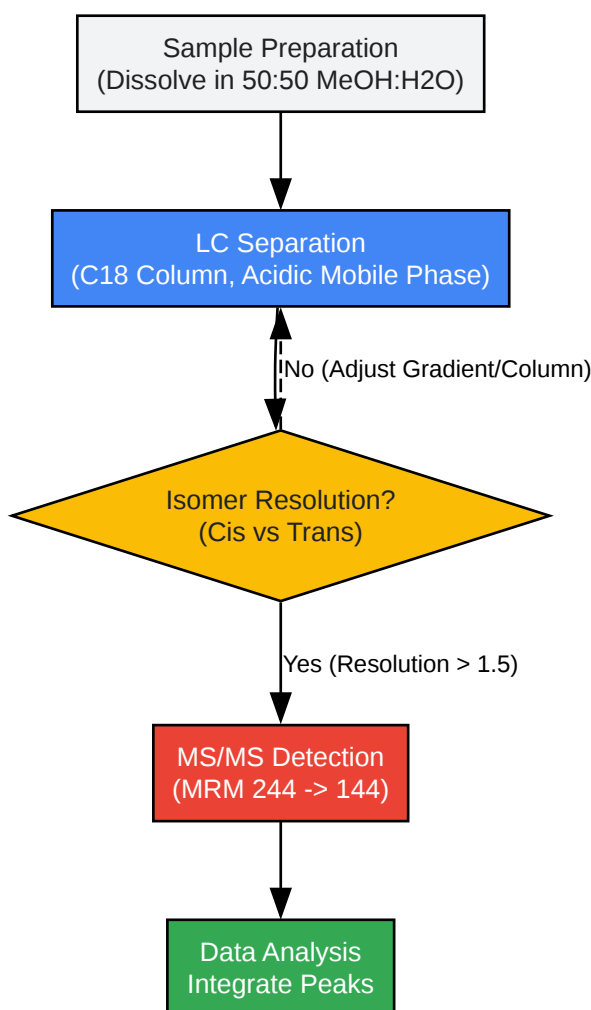
- Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 μm) or equivalent.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Temperature: 40°C.

MS Parameters (Triple Quadrupole):

- Source: ESI Positive.
- Capillary Voltage: 3.5 kV.
- Gas Temp: 300°C.
- MRM Transitions:

Transition Type	Precursor ()	Product ()	Collision Energy (eV)	Purpose
Quantifier	244.1	144.1	15	Total Boc loss (Most stable)
Qualifier 1	244.1	188.1	8	Isobutylene loss (Soft fragment)
Qualifier 2	244.1	57.1	20	t-Butyl cation (Confirmation)

Visualization: Method Development Workflow



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Figure 2: Workflow for validating stereochemical purity and identity.

References

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- Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides.[1][2] Rapid Communications in Mass Spectrometry. Retrieved from [[Link](#)]
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Sources

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